3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid
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Overview
Description
3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid is a compound that belongs to the class of azetidine derivatives Azetidine is a four-membered saturated heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . The structures of the novel heterocyclic compounds are confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-yl)-1,3-oxazolidin-2-one trifluoroacetic acid: This compound shares a similar azetidine ring structure but differs in the oxazolidinone moiety.
3-(Azetidin-3-yl)propanenitrile trifluoroacetic acid: Another azetidine derivative with a different functional group.
Uniqueness
3-(Azetidin-3-yl)-1,2,4-oxadiazole trifluoroacetic acid is unique due to its combination of the azetidine ring and the oxadiazole moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.C2HF3O2/c1-4(2-6-1)5-7-3-9-8-5;3-2(4,5)1(6)7/h3-4,6H,1-2H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORCRIYIPUPJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NOC=N2.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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